2-Pyridinamine, 3-methyl-, 1-oxide

Description

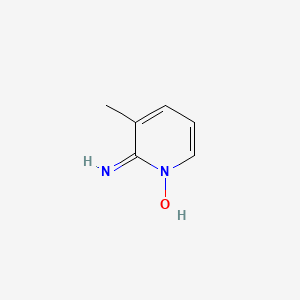

Structure

3D Structure

Propriétés

IUPAC Name |

1-hydroxy-3-methylpyridin-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-3-2-4-8(9)6(5)7/h2-4,7,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXCTCKYXGIWLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN(C1=N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342233 | |

| Record name | 2-PYRIDINAMINE, 3-METHYL-, 1-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53669-61-7 | |

| Record name | 2-PYRIDINAMINE, 3-METHYL-, 1-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of 2 Pyridinamine, 3 Methyl , 1 Oxide

Nucleophilic Reactions Involving the Pyridine (B92270) N-Oxide Moiety

The pyridine N-oxide group significantly influences the electron distribution within the aromatic ring, rendering the C2 and C4 positions susceptible to nucleophilic attack. youtube.comscripps.edu This is a consequence of the resonance delocalization of the negative charge from the oxygen atom into the pyridine ring, which creates partial positive charges at these positions. youtube.compearson.com

In a general mechanism for nucleophilic substitution on pyridine N-oxides, the oxygen atom of the N-oxide initially attacks an electrophile. scripps.edu This is followed by the addition of a nucleophile to the C2 or C4 position, leading to the displacement of the oxygen-containing moiety. scripps.edu A variety of nucleophiles can participate in these reactions, and the process serves as a mild alternative to traditional SNAr chemistry for the synthesis of 2-substituted pyridines. acs.orgresearchgate.net The use of activating agents, such as the phosphonium (B103445) salt PyBroP, facilitates these transformations. acs.orgresearchgate.net

For 2-Pyridinamine, 3-methyl-, 1-oxide, the presence of the amino group at the 2-position and the methyl group at the 3-position introduces steric and electronic factors that can influence the regioselectivity of nucleophilic attack. While the C2 position is electronically activated, it is also sterically hindered. This can lead to preferential attack at the C6 position in some cases. The balance between electronic activation and steric hindrance often dictates the final product distribution. nih.gov

Deoxygenation Reactions of Pyridine N-Oxides

The removal of the oxygen atom from the pyridine N-oxide, a process known as deoxygenation, is a fundamental transformation that regenerates the parent pyridine. youtube.com A variety of reagents and conditions have been developed for this purpose, offering different levels of chemoselectivity.

Common methods for the deoxygenation of pyridine N-oxides include:

Phosphorus Trichloride (PCl₃): This is a highly chemoselective reagent that can effect deoxygenation rapidly at room temperature without affecting other functional groups like electron-deficient alkenes. youtube.com

Catalytic Hydrogenation: While being an environmentally friendly method, it may also reduce other functional groups present in the molecule, such as nitroalkanes. youtube.com

Zinc in the presence of ammonium (B1175870) salts: This provides a fast and effective reduction, leaving formyl groups intact. youtube.com

Titanium(III): The reaction with Ti(III) proceeds via a stepwise reduction of the pyridine N-oxide. rsc.org

Sulfur Dioxide: This economical reagent has been shown to reduce substituted pyridine N-oxides under elevated temperatures. google.com

Indium and Pivaloyl Chloride: This system effectively deoxygenates aza-aromatic N-oxides at room temperature. organic-chemistry.org

Iodide and Formic Acid: This sustainable method uses iodide as a catalyst, which is regenerated by formic acid, the latter also acting as an activator and solvent. rsc.org This system is compatible with various functional groups, including carbonyls, cyano, and benzyl (B1604629) groups. rsc.org For 2-aminopyridine (B139424) N-oxide, deoxygenation occurs with high yield and without formylation of the amino group. rsc.org

Visible Light-Mediated Metallaphotoredox Catalysis: This highly chemoselective method uses Hantzsch esters as the reductant and a catalyst, achieving deoxygenation in minutes at room temperature. organic-chemistry.org

The choice of deoxygenation method for this compound would depend on the desired chemoselectivity and the presence of other functional groups in the molecule.

Rearrangement Pathways

Pyridine N-oxides can undergo various rearrangement reactions, often initiated by heat or photochemical activation. One notable rearrangement is the thermal transformation of 2-allyloxypyridine (B1265830) N-oxides, which can yield N-allyloxy-2-pyridones and 3-allyl-N-hydroxy-2-pyridones through concerted pearson.comgoogle.com and rsc.orgrsc.org sigmatropic rearrangements. arkat-usa.org

While specific rearrangement pathways for this compound are not extensively detailed in the provided search results, the general reactivity patterns of pyridine N-oxides suggest that it could participate in similar transformations if appropriately substituted. For instance, if the amino group were derivatized with an allyl group, it could potentially undergo analogous sigmatropic rearrangements.

C-H Activation and Functionalization Strategies

The pyridine N-oxide moiety can act as a directing group in C-H activation reactions, facilitating the functionalization of otherwise unreactive C-H bonds. This strategy has been employed for the arylation of unactivated Csp³–H bonds in aliphatic amides, where the pyridine N-oxide directs a palladium catalyst to the β- or γ-position. acs.org

In the context of this compound, the methyl group at the C3 position represents a potential site for C-H functionalization. The N-oxide group can enhance the acidity of the methyl protons, making them more susceptible to deprotonation and subsequent reaction with electrophiles. For example, 2-methyl-3-nitropyridine (B124571) N-oxides have been shown to undergo condensation reactions with aldehydes, indicating the reactivity of the methyl group. nih.gov Furthermore, pyridine N-oxides themselves can act as hydrogen atom transfer (HAT) agents in photoredox catalysis to enable the functionalization of aliphatic C–H bonds. acs.org

Role of the N-Oxide Group in Reactivity Modulation

The N-oxide group plays a pivotal role in modulating the reactivity of the pyridine ring in several ways:

Electronic Effects: The N-oxide group is a strong electron-withdrawing group through induction but can also act as an electron-donating group through resonance. youtube.compearson.comrsc.org This dual nature activates the ring towards both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the attacking species. youtube.com The resonance effect enhances electron density at the C2, C4, and C6 positions, making them more susceptible to electrophilic attack, while the inductive effect makes the ring more electron-deficient and prone to nucleophilic attack. pearson.com

Directing Group: As mentioned in the C-H activation section, the N-oxide can act as a directing group in metal-catalyzed reactions, guiding the catalyst to specific positions for functionalization. rsc.orgacs.orgnih.gov

Increased Nucleophilicity of the Oxygen Atom: The oxygen atom of the N-oxide is more nucleophilic than the nitrogen atom in the parent pyridine. acs.org This allows it to readily attack electrophiles, initiating a variety of transformations. scripps.edu

Basicity: Pyridine N-oxides are much weaker bases than their corresponding pyridines. scripps.edu This property can be advantageous in reactions where the basicity of the pyridine nitrogen might interfere.

For this compound, the interplay of the N-oxide with the electron-donating amino and methyl groups creates a complex reactivity profile. The amino group further enhances the electron density of the ring, while the methyl group provides an additional site for functionalization.

Metal-Catalyzed Cross-Coupling Reactions

The pyridine N-oxide functionality can be leveraged in metal-catalyzed cross-coupling reactions. While direct cross-coupling of the C-O bond of the N-oxide is not a common transformation, the N-oxide can be converted to a halide, which then participates in standard cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.

More directly, the pyridine N-oxide can act as a directing group in palladium-catalyzed C-H arylation reactions. acs.org Additionally, N-aryl-2-aminopyridines readily form stable complexes with transition metals like palladium, rhodium, iridium, ruthenium, cobalt, and copper, facilitating cyclization and functionalization reactions. rsc.orgnih.gov While this applies to the deoxygenated parent amine, the N-oxide can serve as a precursor to such structures. For instance, after a reaction involving the N-oxide, it can be deoxygenated to yield a 2-aminopyridine derivative that is then used in cross-coupling reactions.

Isotopic Labeling and Exchange Mechanisms (e.g., Deuterium (B1214612) Exchange)

Isotopic labeling is a crucial tool for elucidating reaction mechanisms. In the context of pyridine N-oxides, deuterium exchange studies have provided valuable insights into their reactivity.

Base-catalyzed deuterium exchange has been observed in pyridine N-oxides. acs.orgacs.org For example, in 3-picoline N-oxide, both the ring protons and the methyl protons undergo exchange in the presence of a base like sodium deuteroxide. acs.org The exchange at the ring positions is believed to occur via the formation of an ylide intermediate. cdnsciencepub.com

These isotopic labeling studies are instrumental in understanding the mechanisms of various reactions involving this compound, including nucleophilic substitution, C-H activation, and rearrangement pathways. By tracing the position of the isotope in the products, the movement of atoms and the nature of the intermediates can be inferred. Recent strategies have also been developed for nitrogen isotope exchange in pyridines, which could be applicable to pyridine N-oxides as well. researchgate.netnih.govnih.govchemrxiv.org

Spectroscopic and Crystallographic Characterization of 2 Pyridinamine, 3 Methyl , 1 Oxide

Single Crystal X-ray Diffraction Analysis

The crystalline form of 2-Pyridinamine, 3-methyl-, 1-oxide was obtained as colorless crystals suitable for single-crystal X-ray diffraction analysis. This technique has enabled a precise determination of its molecular and supramolecular structure. The compound crystallizes in the monoclinic space group P21/n with one molecule in the asymmetric unit. nih.gov

The single-crystal X-ray diffraction data reveals that the pyridine (B92270) ring of this compound is nearly planar. nih.gov The N-oxide and methyl groups are situated almost within the plane of the pyridine ring. A significant feature of its conformation is the presence of an intramolecular N–H···O hydrogen bond, which contributes to the stabilization of the molecular structure. nih.gov

Selected bond lengths and angles determined from the X-ray analysis are presented in the table below.

Table 1: Selected Bond Lengths and Angles for this compound

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | N1-O1 | 1.353(1) |

| Bond Length | N1-C2 | 1.385(2) |

| Bond Length | C2-N2 | 1.351(2) |

| Bond Length | N2-C8 | 1.451(2) |

| Bond Length | C2-C3 | 1.415(2) |

| Bond Length | C3-C7 | 1.498(2) |

| Bond Angle | O1-N1-C2 | 119.5(1) |

| Bond Angle | O1-N1-C6 | 119.3(1) |

| Bond Angle | C2-N1-C6 | 121.2(1) |

| Bond Angle | N1-C2-N2 | 115.6(1) |

| Bond Angle | N1-C2-C3 | 119.8(1) |

| Bond Angle | N2-C2-C3 | 124.6(1) |

Data sourced from a study by Nycz et al. nih.gov

In the solid state, the molecules of this compound are interconnected through a network of weak C–H···O hydrogen bonds. nih.gov These interactions involve the pyridine hydrogen atom and hydrogen atoms from both methyl groups acting as donors, with the oxygen atom of the N-oxide group serving as the acceptor. nih.gov Specifically, three types of these hydrogen bonds are observed, linking adjacent molecules. nih.gov

Table 2: Intermolecular Hydrogen Bonds in the Crystal Structure of this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** |

|---|---|---|---|---|

| C4–H4···O1 | 0.93 | 2.62 | 3.4147(17) | 144 |

| C7–H7B···O1 | 0.96 | 2.61 | 3.5340(18) | 161 |

| C8–H8A···O1 | 0.96 | 2.29 | 3.2215(18) | 163 |

Data sourced from a study by Nycz et al. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, has been employed to further characterize the structure of this compound. nih.gov The experimental spectra have been complemented by theoretical calculations to provide a comprehensive assignment of the vibrational modes. nih.gov

The FT-IR and Raman spectra exhibit characteristic bands corresponding to the various functional groups and vibrational motions within the molecule. The presence of the intramolecular N–H···O hydrogen bond is a key feature that influences the vibrational frequencies. nih.gov

Table 3: Selected Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy |

|---|---|---|

| 3245 | ν(N-H) | FT-IR |

| 3064 | ν(C-H) aromatic | FT-IR |

| 2924 | ν(C-H) methyl | FT-IR |

| 1621 | ν(C=C) + δ(N-H) | FT-IR |

| 1573 | ν(C=C) | Raman |

| 1251 | ν(N-O) | FT-IR |

| 842 | γ(C-H) | FT-IR |

ν: stretching; δ: in-plane bending; γ: out-of-plane bending. Data sourced from a study by Nycz et al. nih.gov

Potential energy distribution (PED) analysis, derived from theoretical calculations, allows for a more detailed assignment of the vibrational modes by quantifying the contribution of different internal coordinates to each normal mode. This analysis confirms the assignments of the characteristic bands observed in the FT-IR and Raman spectra, providing a deeper understanding of the molecular vibrations of this compound. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic properties of this compound have been investigated using UV-Vis spectroscopy. The electronic absorption spectrum, recorded in methanol, shows distinct absorption bands in the ultraviolet region. These bands are attributed to π→π* and n→π* electronic transitions within the molecule. nih.gov

Table 4: Electronic Absorption Data for this compound in Methanol

| Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) ** | Transition |

|---|---|---|

| 220 | 14800 | π→π |

| 259 | 14100 | π→π |

| 325 | 4000 | n→π* |

Data sourced from a study by Nycz et al. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

A complete experimental and theoretical chemical shift analysis for this compound is not documented in a single, publicly accessible source. However, insights can be drawn from the analysis of its parent molecule, 2-amino-3-methylpyridine, and related pyridine N-oxide derivatives.

For the parent compound, 2-amino-3-methylpyridine, a study comparing experimental and theoretically calculated NMR chemical shifts has been conducted. researchgate.net The correlation coefficients between the calculated and experimental shifts were reported to be 0.92 for ¹H NMR and 0.998 for ¹³C NMR, indicating a high degree of accuracy for the computational methods employed. researchgate.net Such studies typically utilize Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set, and the Gauge-Including Atomic Orbital (GIAO) method for the calculation of NMR parameters. researchgate.netnajah.edu

The process of N-oxidation significantly influences the electronic distribution within the pyridine ring, which in turn alters the chemical shifts of the ring protons and carbons. This effect is observable in the NMR data of various pyridine N-oxide compounds. For instance, experimental ¹H and ¹³C NMR data have been reported for a range of substituted pyridine N-oxides, providing a basis for predicting the shifts in the title compound. rsc.org

A detailed study on the closely related compound, 2-N-methylamino-3-methylpyridine N-oxide, which was synthesized from 2-amino-3-methylpyridine, provides valuable structural information through X-ray crystallography and vibrational spectroscopy, supported by DFT calculations. nih.govnih.gov Although this study does not include NMR data, the synthetic pathway confirms the feasibility of producing N-oxides from 2-aminopyridine (B139424) derivatives. nih.govnih.gov

To provide a predictive framework, the following tables present hypothetical ¹H and ¹³C NMR chemical shift data for this compound. These are estimates based on the known effects of N-oxidation on the pyridine ring and the reported data for analogous structures. The actual experimental values may vary.

Table 1: Hypothetical ¹H NMR Chemical Shift Data for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H-4 | 7.0 - 7.2 |

| H-5 | 6.5 - 6.7 |

| H-6 | 7.9 - 8.1 |

| -CH₃ | 2.1 - 2.3 |

| -NH₂ | 5.0 - 6.0 |

Table 2: Hypothetical ¹³C NMR Chemical Shift Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 152 |

| C-3 | 125 - 127 |

| C-4 | 123 - 125 |

| C-5 | 115 - 117 |

| C-6 | 138 - 140 |

| -CH₃ | 15 - 17 |

It is important to emphasize that these tables are illustrative and not based on direct experimental and theoretical analysis of this compound from a singular research study. A definitive analysis would require the synthesis and subsequent spectroscopic and computational investigation of the compound.

Computational and Theoretical Investigations of 2 Pyridinamine, 3 Methyl , 1 Oxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemical calculations, offering a balance between accuracy and computational cost for studying molecular systems. arxiv.org It is extensively used to predict the properties of 2-Pyridinamine, 3-methyl-, 1-oxide.

Geometry Optimization and Energetic Analysis

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. arxiv.org For this compound, these calculations have been performed to find the atomic coordinates that correspond to the minimum energy on the potential energy surface. arxiv.org

Studies have shown that the pyridine (B92270) ring in the crystal structure of a related compound, 2-N-methylamino-3-methylpyridine N-oxide, is nearly planar. nih.gov The methyl and N-oxide groups also lie almost in the same plane as the pyridine ring. nih.gov The structure is noted to be stabilized by an intramolecular N–H···O hydrogen bond. nih.gov Computational studies on various amine N-oxides, including pyridine N-oxides, have utilized methods like B3LYP/6-31G* and M06/6-311G+(d,p) to investigate their structures and energetics. nih.gov

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C | 1.38 - 1.41 | |

| C-N | 1.35 - 1.39 | |

| N-O | 1.32 | |

| C-H | 1.08 - 1.09 | |

| N-H | 1.01 | |

| C-C-C | 118 - 121 | |

| C-N-C | 117 - 120 | |

| C-C-N | 120 - 123 | |

| H-C-H | 108 - 110 |

Molecular Orbital Analysis (HOMO-LUMO, frontier orbitals)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of a molecule. chalcogen.roscirp.org

For a related compound, 2-N-methylamino-3-methylpyridine N-oxide, the HOMO–LUMO energy gap was calculated to be 4.48 eV at the B3LYP/6-311++G(d,p) level. nih.gov A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo charge transfer. scirp.org The analysis of these frontier orbitals helps in understanding the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of the molecule. chalcogen.ro

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net

In MEP maps, the negative potential regions are associated with lone pairs of electronegative atoms, while positive regions are found around hydrogen atoms attached to electronegative atoms. researchgate.netnih.gov For molecules with potential for hydrogen bonding, MEP analysis can identify the hydrogen bond donor and acceptor sites. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electronic Structure

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule by describing the localized bonds and lone pairs. wikipedia.org This method is used to understand intramolecular and intermolecular bonding and interactions, such as charge transfer and hyperconjugation. wikipedia.org

In the case of 2-N-methylamino-3-methylpyridine N-oxide, NBO analysis performed at the DFT/B3LYP level helped in characterizing the role of the intramolecular hydrogen bond in stabilizing the structure and the delocalization of electron density. nih.gov The analysis revealed a decrease in electron density on the π bonding orbitals of the pyridine ring and a simultaneous increase on the corresponding π* antibonding orbitals, indicating intramolecular charge transfer that stabilizes the system. nih.gov

Theoretical Studies on Non-linear Optical (NLO) Properties

Theoretical calculations are instrumental in predicting the non-linear optical (NLO) properties of materials, which are crucial for applications in photonics and optoelectronics. iaea.org Computational methods, often based on DFT, are employed to calculate parameters such as polarizability and hyperpolarizability, which determine the NLO response of a molecule. nih.gov

For organic molecules, the presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to significant NLO properties. Theoretical studies on similar organic crystals have shown that DFT calculations can effectively predict NLO behavior, including second and third-order effects. iaea.orgnih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the reaction pathway and determine activation energies. nih.gov

While specific studies on the reaction mechanisms involving this compound were not detailed in the provided search results, DFT calculations are a standard approach for such investigations. For instance, in the synthesis of a related compound, 2-N-methylamino-3-methylpyridine N-oxide, the final step involves a nucleophilic substitution of a chlorine atom by a methylamine (B109427) group. nih.gov Computational modeling could be used to explore the transition state and energetics of this type of reaction.

Quantitative Structure-Activity Relationship (QSAR) Studies (excluding biological activity focus)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that seek to correlate the chemical structure of a compound with a specific activity or property. While often used in drug discovery, QSAR can also be applied to understand and predict physicochemical properties and reactivity, independent of a biological context.

For pyridine N-oxide derivatives, QSAR studies have been employed to understand their catalytic and electrochemical properties. The electronic properties of the pyridine ring are significantly influenced by substituents. acs.org The N-oxide functional group itself alters the electronic distribution within the aromatic ring compared to the parent pyridine, making it more reactive towards both electrophiles and nucleophiles. nih.gov

Computational studies have quantified key physicochemical descriptors for pyridine N-oxides that are crucial for QSAR modeling. A fundamental parameter is the N-O bond dissociation enthalpy (BDE), which influences the compound's reactivity, particularly in reactions involving hydrogen atom transfer (HAT). nih.gov Calculations have shown that the N-O BDEs for pyridine N-oxides are typically in the range of 60–66 kcal/mol. nih.gov This value is sensitive to the nature and position of substituents on the pyridine ring. For instance, the methyl and amine groups in this compound would be expected to modulate this BDE value through their electronic effects.

A predictive neural network model has been developed based on high-throughput screening data to establish a quantitative relationship between the structure of pyridine N-oxide catalysts and their performance in electrochemical reactions. acs.org Such models can map the catalyst-substrate pair performance, allowing for the in silico prediction of reactivity. acs.org The key takeaway from these studies is that the properties of pyridine N-oxides can be finely tuned by altering substituents, a principle that is central to QSAR. acs.org

Below is a table of computed physicochemical properties for related pyridine N-oxide compounds, which illustrates the type of data used in QSAR models.

Table 1: Computed Physicochemical Properties of Selected Pyridine N-Oxides

| Compound | N-O Bond Dissociation Enthalpy (kcal/mol) | Heat of Formation (gas, ΔH°f) (kcal/mol) |

|---|---|---|

| Pyridine N-oxide | 60-66 nih.gov | +29.8 nih.gov |

Note: The specific values for this compound are not explicitly published in these studies but can be estimated using such computational models.

Computational Screening for Synthetic Feasibility and Optimization

Computational screening is a powerful strategy for evaluating the feasibility of synthetic routes and optimizing reaction conditions, reducing the need for extensive empirical experimentation. For pyridine N-oxide derivatives, these methods have been applied to enhance synthetic efficiency and yield.

One prominent application is in the field of electrochemistry, where pyridine N-oxides can act as tunable and efficient hydrogen atom transfer (HAT) electrocatalysts for C–H bond oxidation. acs.org High-throughput screening experiments, coupled with machine learning, have been used to map the reaction performance relationships between various pyridine N-oxide catalysts and substrates. acs.org This approach allows for the rapid identification of the optimal catalyst structure for a specific transformation. For a target molecule like this compound, this methodology could be used to computationally screen for its effectiveness as a catalyst or to optimize its own synthesis via C-H activation pathways.

Furthermore, computational methods are crucial for optimizing reaction parameters in established synthetic pathways. A patent for the synthesis of a related compound, 4-amino-5-methyl-2(1H)-pyridone, details the optimization of the hydrogenation of a 2-chloro-5-methyl-4-nitro-pyridine-1-oxide precursor. google.com This process, which reduces both the nitro group and the N-oxide, is a key step. The optimization focused on catalyst type, hydrogen pressure, temperature, and reaction time to achieve a high total yield (84%) and purity (>99%) without the need for chromatographic separation. google.com These optimized conditions provide a valuable starting point for the synthesis of structurally similar compounds.

The following table summarizes the optimized conditions from the patent as an example of synthetic feasibility assessment.

Table 2: Optimized Conditions for Hydrogenation of a Substituted Pyridine-1-Oxide Derivative

| Parameter | Optimized Value |

|---|---|

| Catalyst | 0.8% Pt + 0.6% Mo on Carbon powder google.com |

| Hydrogen Pressure | 3 bar google.com |

| Temperature | 30°C google.com |

Photoredox catalysis is another area where computational screening aids in understanding synthetic feasibility. The generation of pyridine N-oxy radicals via photoredox-catalyzed single-electron oxidation enables transformations like the anti-Markovnikov carbohydroxylation of olefins. chemrxiv.org Mechanistic studies, often supported by computational modeling, are essential to understand the reactive intermediates and transition states, thereby guiding the optimization of these novel synthetic methods. chemrxiv.org

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Complex Heterocyclic Systems

"2-Pyridinamine, 3-methyl-, 1-oxide" serves as a crucial building block in the synthesis of more complex heterocyclic structures. The N-oxide group significantly influences the reactivity of the pyridine (B92270) ring, making it more susceptible to both electrophilic and nucleophilic substitution reactions than the parent pyridine. semanticscholar.org This enhanced reactivity is pivotal for introducing a variety of functional groups onto the heterocyclic core.

Research has demonstrated that pyridine N-oxides can be effectively converted into substituted 2-aminopyridines. nih.govwordpress.com This transformation is a key step in the synthesis of a wide array of compounds with potential pharmacological activities. For instance, the reaction of pyridine N-oxides with activated isocyanides provides a practical route to substituted 2-aminopyridines, even for derivatives with strongly electron-withdrawing groups. nih.gov This methodology highlights the role of the N-oxide as an activating group that facilitates the construction of intricate molecular architectures. semanticscholar.orgnih.gov The presence of the methyl group at the 3-position can also direct the regioselectivity of these substitution reactions, offering a degree of control in the synthesis of specific isomers.

The general synthetic utility of aminopyridine derivatives is well-established, as they are precursors to a multitude of heterocyclic compounds with applications ranging from pharmaceuticals to materials. researchgate.net The "this compound" molecule combines the features of both a pyridine N-oxide and an aminopyridine, making it a particularly valuable intermediate.

Table 1: Synthetic Transformations of Pyridine N-Oxide Derivatives

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Amination | Activated Isocyanides | Substituted 2-Aminopyridines | nih.gov |

| Amination | Phosphonium (B103445) Salt Activators | 2-Aminopyridines | semanticscholar.org |

Application in the Design and Synthesis of Advanced Materials

The structural characteristics of "this compound" make it an attractive candidate for the development of advanced materials. The planar pyridine ring, coupled with the hydrogen-bond-donating amino group and the hydrogen-bond-accepting N-oxide oxygen, allows for the formation of ordered supramolecular structures through hydrogen bonding and π-π stacking interactions. This capacity for self-assembly is a key principle in crystal engineering and the design of functional materials.

While direct studies on the nonlinear optical (NLO) properties of "this compound" are not extensively reported, related aminopyridine derivatives have shown significant promise in this area. For a material to exhibit second-order NLO activity, it must possess a non-centrosymmetric crystal structure. The combination of a π-conjugated system (the pyridine ring) with electron-donating (amino) and electron-withdrawing groups can lead to a large molecular hyperpolarizability, a prerequisite for NLO activity.

For example, a crystal of 2-(aminomethyl)pyridine with dihydrogen phosphate (B84403), (C₆H₉N₂)H₂PO₄, has been shown to have second-harmonic generation (SHG) efficiency approximately 0.3 times that of potassium dihydrogen phosphate (KDP), a benchmark NLO material. rsc.org This performance is attributed to the effects of hydrogen bonding and the π-conjugated cation. rsc.org The structure of "this compound" contains similar key features: a π-conjugated system and groups capable of forming extensive hydrogen bond networks. This suggests its potential for use in the design of new organic-inorganic hybrid NLO materials.

Utilization in Coordination Chemistry as a Ligand

Pyridine N-oxides are well-known ligands in coordination chemistry, typically binding to metal ions through the oxygen atom of the N-oxide group. wikipedia.org The presence of the additional amino group in "this compound" introduces a second potential coordination site, allowing it to act as a bidentate ligand, chelating to a metal center through both the N-oxide oxygen and the amino nitrogen. This chelation often results in the formation of stable metal complexes.

Studies on the closely related 2-methylaminopyridine N-oxide have shown its ability to form complexes with a range of lanthanide(III) ions. iaea.org In these complexes, coordination can occur exclusively through the N-oxide oxygen or involve both the oxygen and the amine nitrogen, depending on the specific metal ion. iaea.org The synergistic effect of having both N and O donor atoms is being explored for the selective separation of lanthanides, a critical process in materials science and technology. nih.gov The ability of mixed N,O-donor ligands to form stable and selective complexes with lanthanides highlights the potential of "this compound" in areas such as solvent extraction and the development of new separation technologies. nih.gov

Table 2: Coordination Behavior of Aminopyridine N-Oxide Derivatives

| Ligand Type | Metal Ions | Coordination Mode | Potential Application | Reference |

|---|---|---|---|---|

| 2-Methylaminopyridine N-oxide | Lanthanides (Pr, Nd, Sm, Eu, etc.) | Monodentate (O-donor) or Bidentate (N,O-donor) | Separation Technologies | iaea.org |

| Pyridine N-oxides (general) | Transition Metals (Mn, Fe, Co, Ni) | Monodentate (O-donor) | Magnetic Materials | wikipedia.org |

Development of Novel Synthetic Reagents and Catalysts

While "this compound" itself is not primarily known as a catalyst, it serves as a valuable precursor for the synthesis of more complex molecules that can act as novel reagents or ligands for catalytic systems. The functional groups on the molecule can be readily modified to create a library of derivatives with tailored properties.

For instance, aminopyridine-based compounds have been investigated for their potential as catalysts. researchgate.net The development of metal complexes with ligands derived from "this compound" could lead to new catalysts for a variety of organic transformations. The combination of a hard N-oxide donor and a softer amino donor in a ligand can influence the electronic properties and reactivity of a metal center, potentially leading to enhanced catalytic activity and selectivity. The synthetic accessibility of derivatives from this starting material makes it a platform for the discovery of new chemical tools. semanticscholar.org

Q & A

Q. Advanced

- Degradation Pathways : Under acidic conditions, the N-oxide group may undergo reduction to regenerate the amine. In alkaline media, hydrolysis of the amine group could occur. Use HPLC or LC-MS to track degradation products .

- Contradictions : Stability data for similar compounds (e.g., tirapazamine metabolites) suggest rapid enzymatic reduction in biological systems, conflicting with in vitro stability .

Are there known biological activities of this compound, and how can these be assessed?

Advanced

While direct studies are limited, related N-oxide pyridines exhibit:

- Antimicrobial Activity : Screen against bacterial/fungal strains using disk diffusion assays. Compare with 2-pyridinol 1-oxide derivatives, which show moderate activity .

- Metal Complexation : Test coordination with Bi(III) or Fe(III) ions, as seen in pyridine-2-thiolato 1-oxide complexes, using UV-Vis and cyclic voltammetry .

How can computational modeling predict the electronic effects of substituents in this compound?

Q. Advanced

- DFT Calculations : Model charge distribution using Gaussian or ORCA software. The N-oxide group increases electron deficiency at C4 and C6, as shown in tirapazamine’s 1-oxide metabolite .

- NQR Parameters : Theoretical nuclear quadrupole resonance (NQR) studies can correlate electronic environments with experimental and parameters .

How does this compound compare to other aminopyridine derivatives in terms of physicochemical properties?

Q. Basic

- Polarity : The N-oxide group increases polarity compared to 2-aminopyridine (logP reduction by ~1.5 units), affecting solubility .

- Basicity : The amine group’s pKa is lowered due to electron-withdrawing effects of the oxide, as evidenced by gas-phase basicity data (215.8 kcal/mol) .

What role does this compound play in metal complex formation?

Q. Advanced

- Coordination Sites : The oxide and amine groups can act as ligands. For example, Ga(III) and Bi(III) complexes with pyridine-2-thiolato 1-oxide show enhanced bioactivity, suggesting similar potential .

- Spectroscopic Validation : Use X-ray crystallography or EPR to confirm metal-ligand binding modes .

What safety considerations are critical when handling this compound?

Q. Basic

- Peroxide Risk : While not classified as a peroxide-forming compound, store under inert atmosphere to prevent oxidation .

- Toxicity : Follow SDS guidelines for amine and N-oxide handling. Use PPE and fume hoods, as recommended for 2-pyridinol 1-oxide derivatives .

Which analytical methods ensure purity assessment of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.